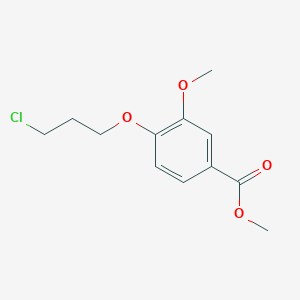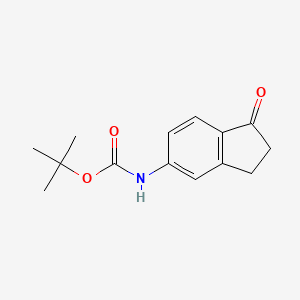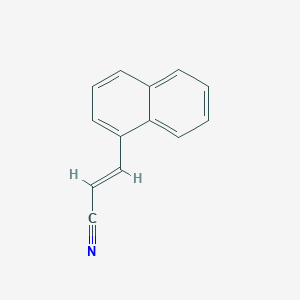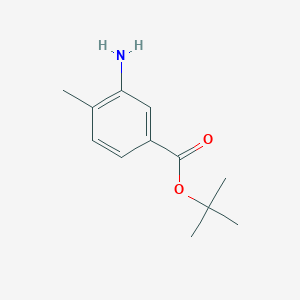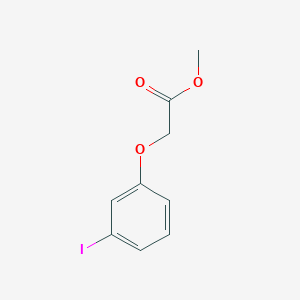
Methyl (3-iodophenoxy)acetate
概要
説明
“Methyl (3-iodophenoxy)acetate” is a chemical compound that is used for pharmaceutical testing . It is available for purchase from various suppliers .
Synthesis Analysis
While specific synthesis methods for “Methyl (3-iodophenoxy)acetate” were not found, similar compounds like methyl acetate are synthesized using catalytic esterification . This involves the reaction of acetic acid and methanol in a packed reactive distillation column .科学的研究の応用
Facile Synthesis of Benzofuran Derivatives Methyl (3-iodophenoxy)acetate serves as a precursor in the palladium-catalyzed carbonylative Suzuki coupling reactions under CO gas-free conditions. This process facilitates the synthesis of highly functionalized benzofuran derivatives, which are crucial in the development of pharmaceuticals and materials science due to their biological and chemical properties (Qi et al., 2017).
Modification of Natural Compounds In another application, natural compounds, specifically cholest-4α-methyl-7-en-3β-ol obtained from Dracaena cochinchinensis, were structurally modified using a process that involves acetylation to protect the 3β-hydroxyl group, followed by oxidation to yield cholest-4α-methyl-8-en-3β,7α-diol diacetate. This compound's structure and properties were elucidated using various spectroscopic methods, contributing to the understanding of natural product chemistry and their potential applications (Shen et al., 2005).
Investigating Plant-Insect Interactions Methyl (3-iodophenoxy)acetate's analogs have been used in studying the behavioral responses and host attack modifications by egg parasitoids in response to volatiles emitted by plants due to feeding by Lygus species. This research provides insights into the ecological interactions between plants and insects, contributing to the development of biocontrol strategies in agriculture (Williams et al., 2008).
Synthesis of Heterocyclic Compounds The compound also plays a role in the synthesis of heterocyclic compounds, such as the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate in the presence of potassium carbonate, leading to the formation of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. These compounds are significant in pharmaceuticals and agrochemicals due to their diverse biological activities (Lee et al., 2017).
Vinylphosphonium Salt Mediated Reactions Additionally, vinylphosphonium salt-mediated reactions between alkyl propiolates and aminophenols or hydroxyphenols have been explored using methyl (3-iodophenoxy)acetate analogs. This research enhances the understanding of reaction mechanisms and synthetic strategies in organic chemistry, contributing to the development of new synthetic methodologies (Yavari et al., 2006).
Safety and Hazards
作用機序
Target of Action
Methyl (3-iodophenoxy)acetate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that Methyl (3-iodophenoxy)acetate may also interact with various targets.
Mode of Action
It is known that indole-3-acetic acid (IAA) methyltransferase (IAMT) can convert IAA, an essential phytohormone, to methyl-IAA (MeIAA) Methyl (3-iodophenoxy)acetate may share a similar mechanism, interacting with its targets through methylation
Biochemical Pathways
It is known that indole derivatives can affect a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Methyl (3-iodophenoxy)acetate may influence similar pathways, but specific studies are required to confirm this.
Pharmacokinetics
A related compound, methyl 3,4-dihydroxybenzoate (mdhb), has been shown to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . Methyl (3-iodophenoxy)acetate may have similar pharmacokinetic properties, but this needs to be confirmed with specific studies.
Result of Action
It is known that meiaa, a product of iamt, can inhibit hypocotyl elongation and induce lateral roots in arabidopsis
Action Environment
The action environment can significantly influence the action, efficacy, and stability of Methyl (3-iodophenoxy)acetate. For instance, the different sensitivities to MeIAA among different organs probably resulted from different expression localization and capacities of a putative MeIAA esterase to convert MeIAA to IAA . Similarly, the action of Methyl (3-iodophenoxy)acetate may also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules.
特性
IUPAC Name |
methyl 2-(3-iodophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOYXMRWAUQVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=CC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304406 | |
| Record name | Methyl 2-(3-iodophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-iodophenoxy)acetate | |
CAS RN |
111758-60-2 | |
| Record name | Methyl 2-(3-iodophenoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111758-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(3-iodophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


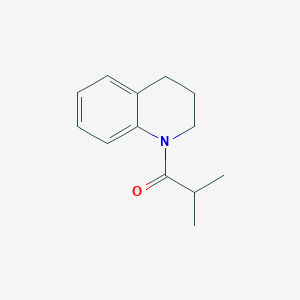
![methyl (1R,3S)-7-methoxy-1-(2-methyl-2-(phenylthio)propyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3081867.png)
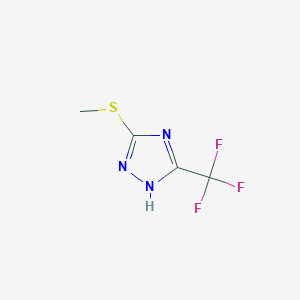
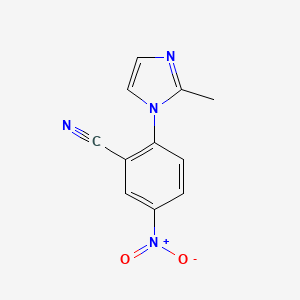
![N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine](/img/structure/B3081896.png)
![4-(4-Fluorophenyl)-1-[(5-methoxy-4,6-dimethyl-pyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine](/img/structure/B3081899.png)

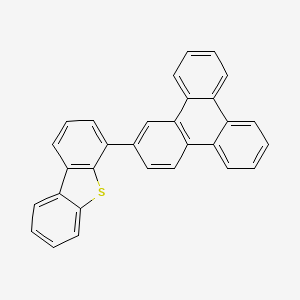
![2-(4-methylbenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3081913.png)

